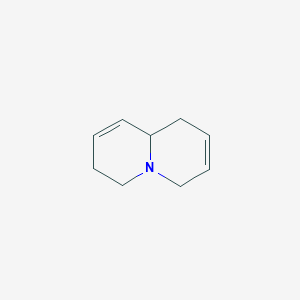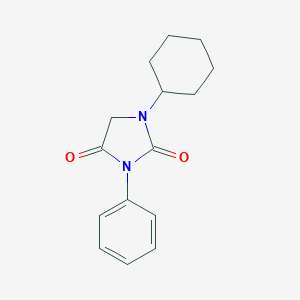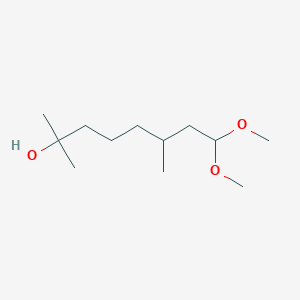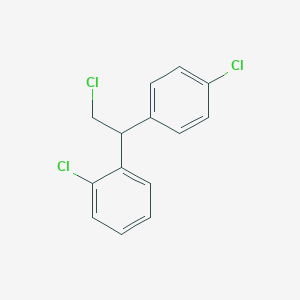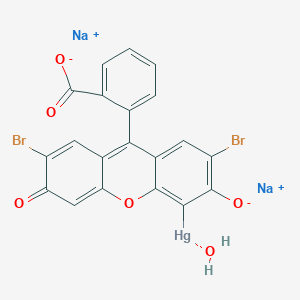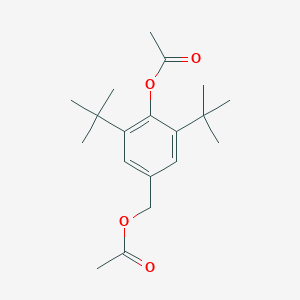![molecular formula C12H15N2O4P B087072 [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate CAS No. 14816-17-2](/img/structure/B87072.png)
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a phosphate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate typically involves the reaction of cyanoacetylated amines with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Wirkmechanismus
The mechanism of action of [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The cyano group and the phosphate ester play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(E)-[cyano(phenyl)methylidene]amino] dimethyl phosphate: Similar structure but with dimethyl phosphate ester instead of diethyl phosphate.
Cyanoacetamide derivatives: Compounds with similar cyano and amide functionalities, used in various synthetic applications.
Uniqueness
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate is unique due to its combination of a cyano group, a phenyl group, and a diethyl phosphate ester. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
14816-17-2 |
|---|---|
Molekularformel |
C12H15N2O4P |
Molekulargewicht |
282.23 g/mol |
IUPAC-Name |
[(Z)-[cyano(phenyl)methylidene]amino] diethyl phosphate |
InChI |
InChI=1S/C12H15N2O4P/c1-3-16-19(15,17-4-2)18-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12+ |
InChI-Schlüssel |
LSUIQEGRPQBHDW-WYMLVPIESA-N |
SMILES |
CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Isomerische SMILES |
CCOP(=O)(OCC)O/N=C(\C#N)/C1=CC=CC=C1 |
Kanonische SMILES |
CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


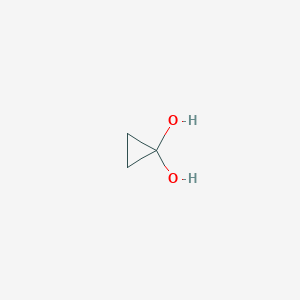
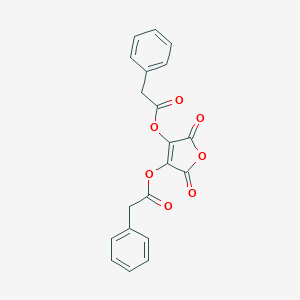
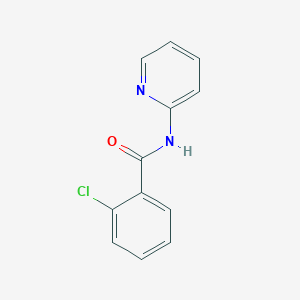
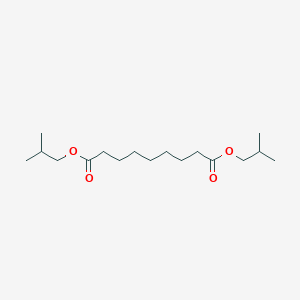
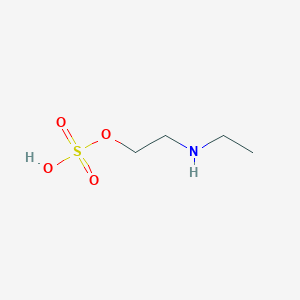
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
